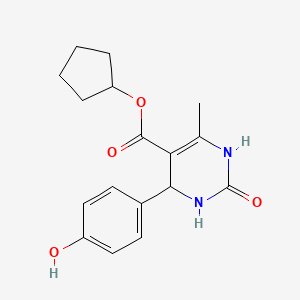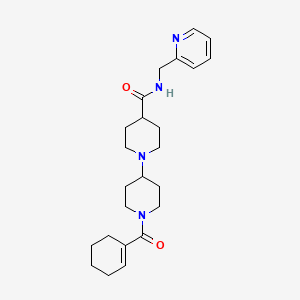![molecular formula C14H18Cl2N2O2 B5182495 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a white or slightly yellow crystalline powder that is soluble in water and ethanol. Diclofenac is synthesized using a multistep process that involves several chemical reactions.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been found to have cytotoxic effects on some cell types, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide that have improved bioavailability and longer half-lives. Another area of research is the development of new drugs that target the same pathway as 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide but have fewer side effects. Additionally, there is ongoing research into the potential use of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide in the treatment of cancer and Alzheimer's disease.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a nonsteroidal anti-inflammatory drug that is commonly used to treat pain and inflammation. It is synthesized using a multistep process and has been extensively studied for its anti-inflammatory and analgesic properties. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins and reduces pain and inflammation. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments but also has limitations. There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations and the investigation of its potential use in the treatment of cancer and Alzheimer's disease.
Métodos De Síntesis
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form 2-(2,4-dichlorophenyl)-N-ethylacetamide. The second step involves the reaction of 2-(2,4-dichlorophenyl)-N-ethylacetamide with morpholine in the presence of sodium hydroxide to form 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, which is 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in treating pain and inflammation associated with various conditions, including arthritis, menstrual cramps, and postoperative pain. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been studied for its potential use in treating cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(13(16)10-12)9-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,10H,3-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUATSUYARKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)

![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)